molecular formula C13H19N B1355999 3-(2-Methylbenzyl)piperidine CAS No. 955314-92-8

3-(2-Methylbenzyl)piperidine

Cat. No. B1355999
M. Wt: 189.3 g/mol
InChI Key: PKKKUNQUYXLKBK-UHFFFAOYSA-N
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Description

3-(2-Methylbenzyl)piperidine is an organic compound with the empirical formula C13H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of 3-(2-Methylbenzyl)piperidine is 189.30 . The SMILES string for this compound is CC1=C(C=CC=C1)CC2CNCCC2 . The InChI key for this compound is PKKKUNQUYXLKBK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders Treatment : 3-(2-Methylbenzyl)piperidine derivatives show potential in treating neurological disorders. For example, CERC‐301, a derivative, demonstrated high-binding affinity specific to GluN2B, showing promise in major depressive disorder treatment (Garner et al., 2015).

  • Anticonvulsant Properties : Certain analogs based on 2-piperidinecarboxylic acid have been synthesized and evaluated for anticonvulsant activity, suggesting a role in treating seizures (Ho, Crider & Stables, 2001).

  • Psychiatric Disorder Treatment : Research on the distribution of piperidine in the brain and its possible significance in behavior has suggested its role as a psychotherapeutic agent (Abood, Rinaldi & Eagleton, 1961).

Chemical Synthesis and Structures

  • Synthesis of Novel Compounds : Studies have focused on synthesizing novel compounds such as 1-(4-Methylbenzyl)piperidin-4-one derivatives, which have demonstrated broad inhibitory activities against fungi (Xue Si-jia, 2011).

  • Molecular Structure Analysis : Crystal structure analysis of 3-(2-Methylbenzyl)piperidine derivatives has provided insights into their molecular configuration, aiding in understanding their chemical properties and reactivity (Manonmani et al., 2000).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, suggesting applications in materials science to protect metals from corrosion (Kaya et al., 2016).

Safety And Hazards

The safety data sheet for piperine, a piperidine derivative, indicates that it is harmful if swallowed . It also suggests that if swallowed, one should call a poison center or doctor/physician if they feel unwell .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

3-[(2-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKKUNQUYXLKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588805
Record name 3-[(2-Methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylbenzyl)piperidine

CAS RN

955314-92-8
Record name 3-[(2-Methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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